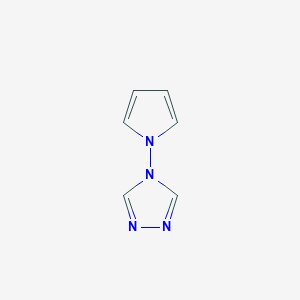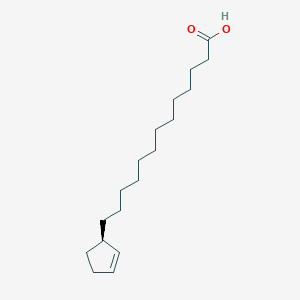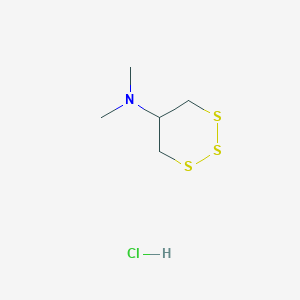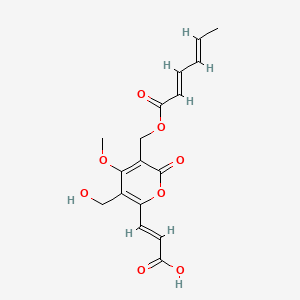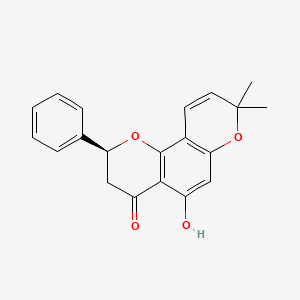
Obovatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Obovatin is an extended flavonoid. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Antiplasmodial Activity
Obovatin, identified in the seedpods of Tephrosia elata, has shown potential antiplasmodial activities. This property is significant for research into malaria treatment and prevention (Muiva et al., 2009).
Neuroinflammation Modulation
This compound has been explored for its effect on neuroinflammation. A study reported that obovatol, derived from Magnolia obovata, attenuates microglia-mediated neuroinflammation, suggesting its potential in treating neurodegenerative diseases (Ock et al., 2010).
Anti-Inflammatory and Antinociceptive Effects
Research on a semi-synthetic molecule derived from this compound, [4″,5″] dihydro-obovatin, has shown promising anti-inflammatory and antinociceptive effects. This finding is relevant for pain management and inflammation-related conditions (Val et al., 2018).
Piscicidal Properties
A study on flavonoids from Tephrosia obovata identified this compound as having piscicidal properties. This application is significant in the field of aquatic biology and pest control (Chen et al., 1978).
Inhibition of Inflammasome Activation
Obovatol's ability to inhibit NLRP3, AIM2, and non-canonical inflammasomes has been studied. This property is valuable for understanding and treating various inflammatory diseases (Kim et al., 2019).
Anxiolytic Effects
The anxiolytic-like effects of obovatol have been explored, particularly its involvement in the GABA/benzodiazepine receptors complex. This research offers insights into potential treatments for anxiety disorders (Seo et al., 2007).
Apoptotic Induction in Acute Myeloid Leukemia
Obovatol has been studied for its ability to induce apoptosis in acute myeloid leukemia cells, providing a potential therapeutic approach for this type of cancer (Kim et al., 2014).
Chitin Synthase Inhibition
Studies on obovatol have shown its potential as a specific inhibitor of chitin synthase in Saccharomyces cerevisiae, suggesting applications in antifungal therapies (Hwang et al., 2002).
Cardiovascular Applications
Research on the effects of obestatin, a peptide related to this compound, on cardiovascular health has shown potential benefits in reducing cardiac dysfunctions in diabetic rats (Aragno et al., 2012).
Neuroprotection and Oxidative Damage
Obovatol has been identified for its role in protecting against neurotoxicity and oxidative damage, particularly in conditions like Alzheimer's and Parkinson's disease (Lee et al., 2012).
Eigenschaften
Molekularformel |
C20H18O4 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
(2S)-5-hydroxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H18O4/c1-20(2)9-8-13-17(24-20)11-15(22)18-14(21)10-16(23-19(13)18)12-6-4-3-5-7-12/h3-9,11,16,22H,10H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
VYVZELWVPQMZDE-INIZCTEOSA-N |
Isomerische SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H](CC3=O)C4=CC=CC=C4)O)C |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=CC=C4)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


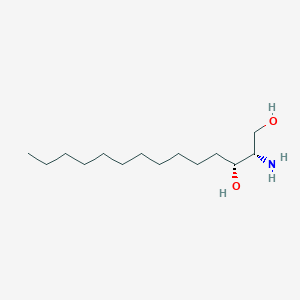


![[(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253848.png)
![17-Acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253849.png)
![Disodium;7-[(2-hydroxy-2-phenylacetyl)amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1253850.png)
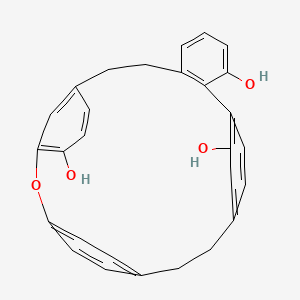

![4-[3-(4-Bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1253854.png)

